Potent Myeloperoxidase (MPO) Inhibition: A Nanomolar Distinction
1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone demonstrates potent inhibition of human myeloperoxidase (MPO), a key enzyme in inflammation and cardiovascular disease. In a biochemical assay measuring chlorination activity, this compound exhibited an IC₅₀ value of 1.4 nM against recombinant human MPO [1]. This represents a nanomolar level of activity that is orders of magnitude more potent than its activity against other peroxidases, demonstrating a valuable level of target engagement and a clear point of differentiation from other, less active analogs.
| Evidence Dimension | Myeloperoxidase (MPO) Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.4 nM against recombinant human MPO chlorination activity |
| Comparator Or Baseline | Internal control: IC₅₀ = 360 nM against human EPX (eosinophil peroxidase); IC₅₀ > 30,000 nM against CLC-2 |
| Quantified Difference | 257-fold more potent against MPO than EPX; >21,000-fold more potent against MPO than CLC-2 |
| Conditions | Biochemical assay measuring chlorination activity with 120 mM NaCl, 10 min incubation, using an aminophenyl fluorescein readout |
Why This Matters
This specific, high-potency MPO inhibition profile at 1.4 nM distinguishes the compound from generic analogs and validates its procurement for specialized inflammation or cardiovascular research programs where MPO is a validated target.
- [1] BindingDB. BDBM50554035 CHEMBL4790231. Affinity Data: IC50: 1.40nM. Assay Description: Inhibition of recombinant human MPO. View Source
